molecular formula C17H21N B1331994 Benzyl-(4-isopropyl-benzyl)-amine CAS No. 346700-52-5

Benzyl-(4-isopropyl-benzyl)-amine

Cat. No. B1331994
M. Wt: 239.35 g/mol
InChI Key: WXMQWRUCKUXXPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to benzyl-(4-isopropyl-benzyl)-amine can be complex and varied. For instance, the synthesis of benzo[f]isoindole-4,9-diones involves starting with 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene and reacting it with primary amines to afford 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes, which are then oxidized to the final product . Another relevant synthesis involves the cocrystallization of benzylamine with various organic acids to form a series of molecular salts, which are characterized by X-ray diffraction, IR, and elemental analysis . Additionally, the transformation of 4-amino-3-benzyl-1,2,3-triazole into its 4-benzylamino isomers through the Dimroth rearrangement in basic solutions is another example of the synthetic versatility of benzylamine derivatives .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be quite intricate. For example, the crystal structures of seven molecular salts derived from benzylamine and organic acids reveal that the NH2 groups in the benzylamine moieties are protonated, and the crystal packing is largely influenced by strong charge-assisted N-H...O hydrogen bonds . This indicates that the molecular structure of benzylamine derivatives can be significantly altered by the presence of different acidic components, leading to a variety of supramolecular architectures.

Chemical Reactions Analysis

Benzylamine derivatives can undergo a range of chemical reactions. The Dimroth rearrangement is a notable reaction where 4-amino-3-benzyl-1,2,3-triazole is isomerized in hot, basic solutions to 4-benzylamino-1,2,3-triazole, which can then retrogress in hot neutral solvents . Furthermore, benzylamines can act as directing groups in the Ru-catalyzed synthesis of various aromatic compounds, demonstrating their utility in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be deduced from their synthesis and molecular structure. For instance, the melting points of the seven molecular salts formed from benzylamine and organic acids were reported, which is an important physical property . The vibrational study of a benzyl carbanion derived from deprotonated 2,4-dinitrotoluene provides insights into the chemical properties of benzylamine derivatives, such as their stability and reactivity .

Scientific Research Applications

1. Catalytic Reductive Aminations for Synthesis of Amines

Benzyl-(4-isopropyl-benzyl)-amine is a type of amine that can be synthesized using catalytic reductive amination processes. These processes are crucial in the cost-effective and sustainable production of amines, including benzyl-(4-isopropyl-benzyl)-amine. This method is used to create primary, secondary, and tertiary amines, which are valuable in the production of pharmaceuticals, agrochemicals, and biomolecules (Murugesan et al., 2020).

2. Intermolecular Amination Techniques

Research indicates that methods like iron-catalyzed intermolecular amination can be used for the synthesis of benzyl-(4-isopropyl-benzyl)-amine. This method involves direct amination of benzylic C(sp3)-H bonds, showcasing a new technique for benzylamine synthesis (Khatua et al., 2022).

3. Crystal and Molecular Structures Analysis

The analysis of crystal and molecular structures of similar compounds to benzyl-(4-isopropyl-benzyl)-amine offers insights into their conformational differences and stabilization through hydrogen-bonding interactions. Such studies help in understanding the physical and chemical properties of these compounds (Odell et al., 2007).

4. Iron-Catalyzed Direct Amination of Benzyl Alcohols

The direct coupling of benzyl alcohols with simpler amines using iron catalysis is another method for synthesizing benzylamines. This technique is significant for creating secondary and tertiary benzylamines, which have applications in pharmaceutical research (Yan et al., 2016).

5. Biocatalysts for Stereoselective C-H Amination Reactions

Enantiomerically pure chiral amines, such as benzyl-(4-isopropyl-benzyl)-amine, can be synthesized using stereoselective C-H amination processes in biocatalytic systems. These systems use multienzyme cascades in whole-cell biocatalysts for the efficient synthesis of chiral amines (Both et al., 2016).

Future Directions

The future directions for research on “Benzyl-(4-isopropyl-benzyl)-amine” could include further studies on its synthesis, reactions, and potential applications. For instance, it could be interesting to explore its potential uses in organic synthesis or materials science .

properties

IUPAC Name

1-phenyl-N-[(4-propan-2-ylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-14(2)17-10-8-16(9-11-17)13-18-12-15-6-4-3-5-7-15/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMQWRUCKUXXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361090
Record name 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(4-isopropyl-benzyl)-amine

CAS RN

346700-52-5
Record name 1-Phenyl-N-{[4-(propan-2-yl)phenyl]methyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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